REACTION_SMILES
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[CH2:25]([O:26][C:27]([N:28]1[c:29]2[c:30]([cH:31][cH:32][cH:33][cH:34]2)[CH:35]=[CH:36][CH:37]1[O:38][CH2:39][CH3:40])=[O:41])[CH3:42].[CH3:1][N:2]1[S:3](=[O:16])(=[O:17])[c:4]2[c:5]([cH:12][cH:13][cH:14][cH:15]2)[C:6](=[O:11])[CH:7]1[C:8](=[O:9])[OH:10].[NH2:18][c:19]1[n:20][cH:21][cH:22][cH:23][cH:24]1.[O:43]1[CH2:44][CH2:45][CH2:46][CH2:47]1>>[CH3:1][N:2]1[S:3](=[O:16])(=[O:17])[c:4]2[c:5]([cH:12][cH:13][cH:14][cH:15]2)[C:6](=[O:11])[CH:7]1[C:8](=[O:10])[NH:18][c:19]1[n:20][cH:21][cH:22][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1c2ccccc2C=CC1OCC
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Name
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CN1C(C(=O)O)C(=O)c2ccccc2S1(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(C(=O)O)C(=O)c2ccccc2S1(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN1C(C(=O)Nc2ccccn2)C(=O)c2ccccc2S1(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |